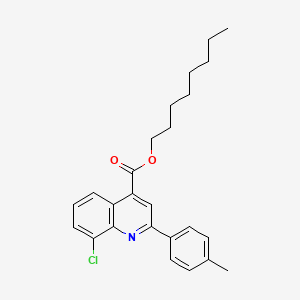![molecular formula C27H21BrN2O4 B12477392 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12477392.png)
3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and two hydroxy-methylquinolinone moieties. Its molecular formula is C21H21BrN2O4, and it has a molecular weight of 445.313 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroquinolinone compounds.
Scientific Research Applications
3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 3,3’-[(3-chlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)
- 3,3’-[(3-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)
Uniqueness
What sets 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) apart is its specific bromophenyl group, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C27H21BrN2O4 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)methyl]-4-hydroxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C27H21BrN2O4/c1-29-19-12-5-3-10-17(19)24(31)22(26(29)33)21(15-8-7-9-16(28)14-15)23-25(32)18-11-4-6-13-20(18)30(2)27(23)34/h3-14,21,31-32H,1-2H3 |
InChI Key |
KJGMXGLFDWYAGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(C3=CC(=CC=C3)Br)C4=C(C5=CC=CC=C5N(C4=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12477309.png)
![Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477311.png)

![3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B12477329.png)
![N-[(5-chlorothiophen-2-yl)methylideneamino]-3-hydroxy-4-iodobenzamide](/img/structure/B12477337.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12477349.png)
![2-[(4-Aminophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12477353.png)
![2-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12477361.png)

![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B12477373.png)
![17-Benzyl-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12477381.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477398.png)
![2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477400.png)

